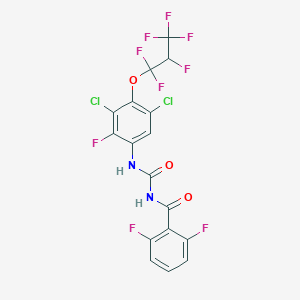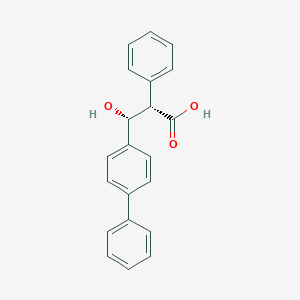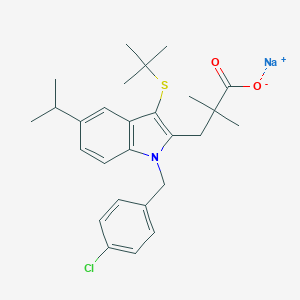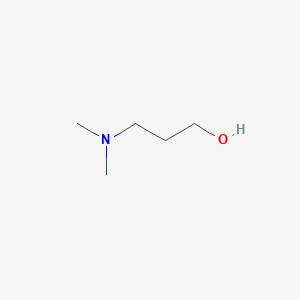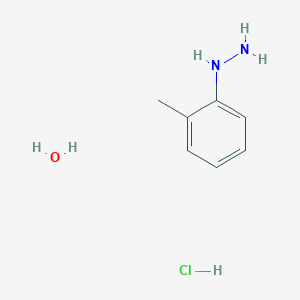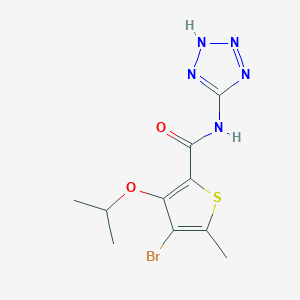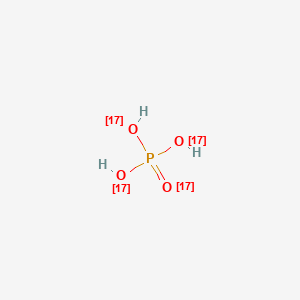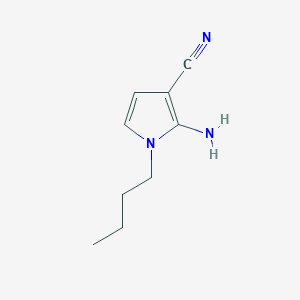
2-amino-1-butyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-butyl-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring, an amino group, and a nitrile group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
科学的研究の応用
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to possess anti-cancer properties.
作用機序
The mechanism of action of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile is not fully understood. However, it has been shown to interact with DNA and inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death.
生化学的および生理学的効果
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It has also been shown to induce G2/M cell cycle arrest, which is a process that prevents cells from dividing.
実験室実験の利点と制限
The advantages of using 2-amino-1-butyl-1H-pyrrole-3-carbonitrile in lab experiments include its ease of synthesis, high purity, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to conduct more studies on its potential anti-cancer properties and its mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential limitations in lab experiments.
合成法
The synthesis of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most commonly used methods is the reaction between 1,4-dibromobutane and 1H-pyrrole-3-carbonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction between 1-bromo-2-butene and 1H-pyrrole-3-carbonitrile in the presence of a palladium catalyst. Both methods have been shown to yield high purity products.
特性
CAS番号 |
114344-37-5 |
|---|---|
製品名 |
2-amino-1-butyl-1H-pyrrole-3-carbonitrile |
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
2-amino-1-butylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-2-3-5-12-6-4-8(7-10)9(12)11/h4,6H,2-3,5,11H2,1H3 |
InChIキー |
FOEYKARRRIIPNF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1N)C#N |
正規SMILES |
CCCCN1C=CC(=C1N)C#N |
同義語 |
1H-Pyrrole-3-carbonitrile, 2-amino-1-butyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



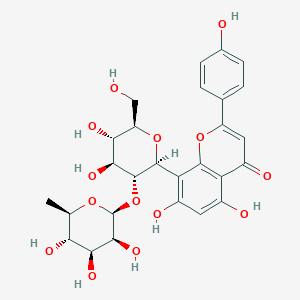
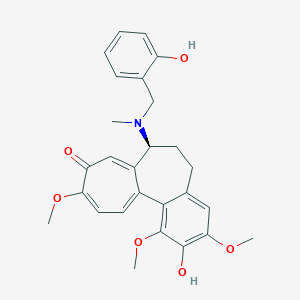
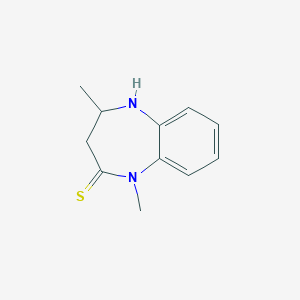
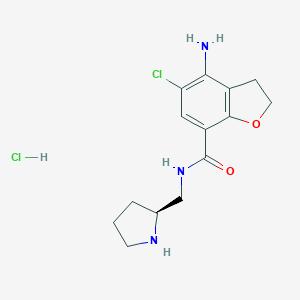
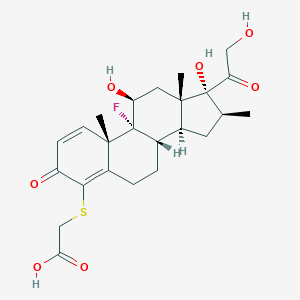
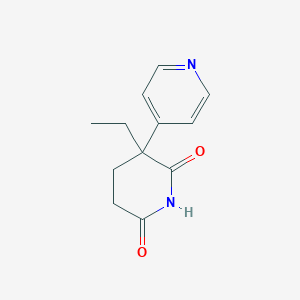
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
